2-Deoxy-L-threo-pentonic acid gamma-lactone
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Overview
Description
2-Deoxy-L-threo-pentonic acid gamma-lactone is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol . . This compound is a lactone, which is a cyclic ester, and it is derived from pentonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-L-threo-pentonic acid gamma-lactone can be achieved through various synthetic routes. One common method involves the oxidation of 2-deoxy-D-ribose using specific oxidizing agents . The reaction conditions typically include controlled temperature and pH to ensure the formation of the gamma-lactone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient catalysts and continuous flow reactors to maximize yield and purity . The process is optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-L-threo-pentonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Deoxy-L-threo-pentonic acid gamma-lactone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Deoxy-L-threo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present . The lactone ring plays a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-ribonolactone: Similar in structure but differs in stereochemistry.
2-Deoxy-2,2-difluoro-D-threo-pentonic acid gamma-lactone: Contains fluorine atoms, which alter its chemical properties.
Uniqueness
2-Deoxy-L-threo-pentonic acid gamma-lactone is unique due to its specific stereochemistry and the presence of the gamma-lactone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
78185-09-8 |
---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
YIXDEYPPAGPYDP-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](OC1=O)CO)O |
Canonical SMILES |
C1C(C(OC1=O)CO)O |
Origin of Product |
United States |
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